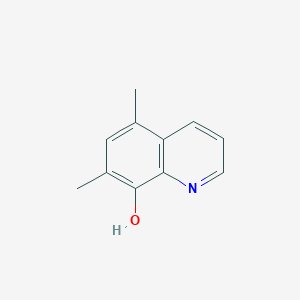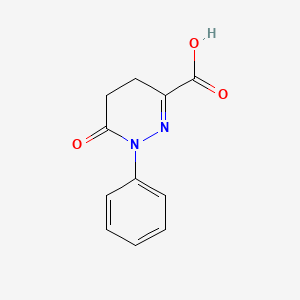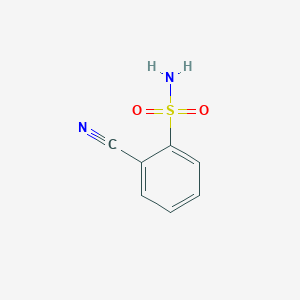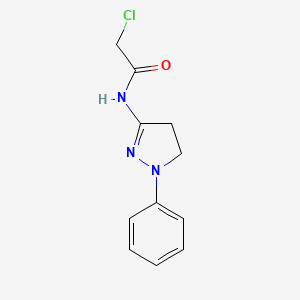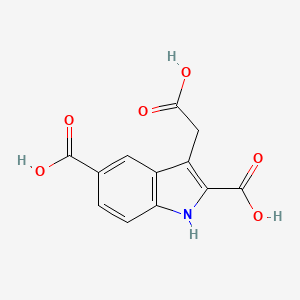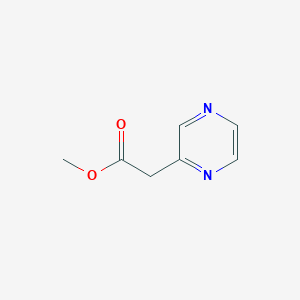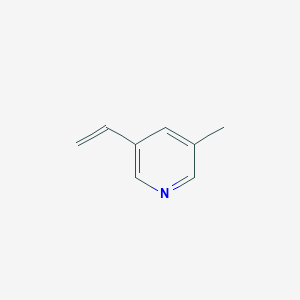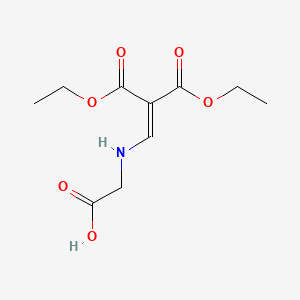
Malonato de dietilo (carboximetilamino)metilen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (carboxymethylamino)methylenemalonate is an organic compound with the molecular formula C10H15NO6. It is known for its unique structure, which includes both ester and amine functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Diethyl (carboxymethylamino)methylenemalonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of polymers and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (carboxymethylamino)methylenemalonate can be synthesized through the reaction of diethyl ethoxymethylenemalonate with glycine. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of diethyl (carboxymethylamino)methylenemalonate involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (carboxymethylamino)methylenemalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Mecanismo De Acción
The mechanism of action of diethyl (carboxymethylamino)methylenemalonate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Similar in structure but lacks the amine group.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester.
Ethyl acetoacetate: Contains a similar ester group but has a different functional group arrangement.
Uniqueness
Diethyl (carboxymethylamino)methylenemalonate is unique due to the presence of both ester and amine groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
IUPAC Name |
2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDKFEVVWUENKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC(=O)O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364455 |
Source


|
| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54132-81-9 |
Source


|
| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

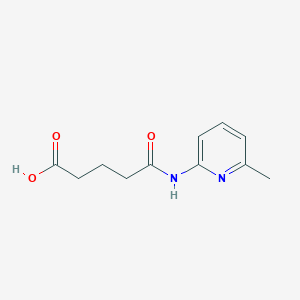
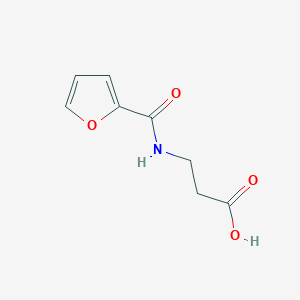
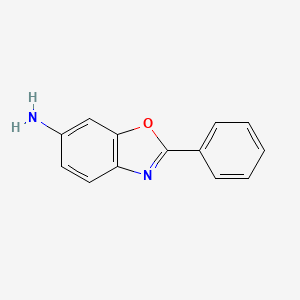
![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
